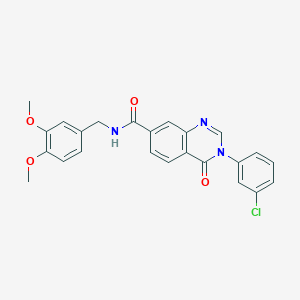![molecular formula C20H21N5O B10998197 N-(2-(1H-indol-3-yl)ethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10998197.png)
N-(2-(1H-indol-3-yl)ethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ITPB , is a synthetic organic compound. Its chemical structure combines an indole moiety with a triazolopyridine ring, resulting in a unique hybrid structure. Let’s explore its properties and applications.
Preparation Methods
2.1 Synthetic Routes: Several synthetic routes lead to ITPB. One common method involves the condensation of 1H-indole-3-carboxylic acid with 1,2,4-triazole-3-carboxylic acid, followed by amidation. The reaction proceeds under mild conditions, yielding ITPB as the final product.
2.2 Industrial Production: In industrial settings, ITPB is synthesized via efficient and scalable processes. These methods often involve high-yield reactions, purification steps, and optimization for large-scale production.
Chemical Reactions Analysis
ITPB undergoes various chemical reactions:
Oxidation: ITPB can be oxidized to form its corresponding N-oxide or other derivatives.
Reduction: Reduction of the triazolopyridine ring may yield reduced analogs.
Substitution: ITPB can undergo nucleophilic substitution reactions at the indole nitrogen or other positions.
Common Reagents and Conditions: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are employed. Reaction conditions vary based on the desired product.
Scientific Research Applications
4.1 Medicinal Chemistry:
Anticancer Properties: ITPB exhibits promising antitumor activity by targeting specific pathways involved in cancer cell proliferation.
Neuroprotection: Research suggests that ITPB may protect neurons from oxidative stress and inflammation.
G-Protein-Coupled Receptors (GPCRs): ITPB modulates certain GPCRs, making it relevant in drug discovery.
Neurotransmitter Regulation: ITPB affects neurotransmitter release and synaptic transmission.
Neuroinflammation: It may attenuate neuroinflammatory responses.
Agrochemicals: ITPB derivatives could serve as novel pesticides or herbicides.
Materials Science: Its unique structure inspires material design.
Mechanism of Action
ITPB’s effects result from interactions with specific molecular targets. It modulates signaling pathways, ion channels, or receptors, influencing cellular processes.
Comparison with Similar Compounds
ITPB stands out due to its hybrid structure, combining indole and triazolopyridine motifs. Similar compounds include :
Compound A: Shares the indole core but lacks the triazolopyridine ring.
Compound B: Contains the triazolopyridine ring but lacks the indole moiety.
: Reference: Journal of Chemical Research, Vol. 42, Issue 7, 2018.
Properties
Molecular Formula |
C20H21N5O |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C20H21N5O/c26-20(10-5-9-19-24-23-18-8-3-4-13-25(18)19)21-12-11-15-14-22-17-7-2-1-6-16(15)17/h1-4,6-8,13-14,22H,5,9-12H2,(H,21,26) |
InChI Key |
YZQCWXUJLJKEOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-fluoro-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B10998119.png)
![3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B10998127.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B10998133.png)

![N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B10998145.png)
![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide](/img/structure/B10998154.png)
![N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10998158.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10998165.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide](/img/structure/B10998174.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10998177.png)
![4-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]butanamide](/img/structure/B10998180.png)
![N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10998181.png)
![3-{[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-isothiochromen-1-one](/img/structure/B10998186.png)
